
1-Bromoanthracene
Overview
Description
1-Bromoanthracene is an organic compound that belongs to the family of brominated anthracenes It is characterized by the presence of a bromine atom attached to the anthracene ring system Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Preparation Methods
Direct Bromination of Anthracene
Method Overview:
The most common and direct method for preparing 1-bromoanthracene is the selective bromination of anthracene using brominating agents under controlled conditions.
N-Bromosuccinimide (NBS) Bromination
- Procedure: Anthracene is dissolved in an inert solvent such as chloroform. N-bromosuccinimide is added gradually, typically in the absence of light to prevent side reactions. The mixture is stirred for several hours, after which the product is isolated by extraction and recrystallization.
- Advantages: High selectivity for the 1-position, moderate to good yields, and operational simplicity.
- Typical Yields: 60–70%.
- Purification: Recrystallization from ethanol or similar solvents.
Data Table: NBS Bromination of Anthracene
Step | Reagent/Condition | Notes |
---|---|---|
Substrate | Anthracene | 5 g (28.05 mmol) |
Brominating agent | N-Bromosuccinimide (NBS) | 4.99 g (28.05 mmol) |
Solvent | Chloroform | Light excluded |
Reaction time | 12 h | Stirred continuously |
Workup | Water, dichloromethane | Extraction, drying |
Purification | Ethanol recrystallization | Green-yellow needle solid |
Yield | 66.3% | 4.78 g product |
Alternative Brominating Agents
- Cuprous Bromide: Industrial routes may use cuprous bromide as a less expensive brominating reagent, especially for isotopically labeled analogs or large-scale syntheses.
- Procedure: The anthracene precursor is reacted with cuprous bromide in a suitable solvent (e.g., tetraglyme) under reflux, followed by standard workup and recrystallization.
- Advantages: Lower reagent cost, scalable for industrial use, high yields (up to 95% in some reports).
- Purification: Recrystallization from toluene.
Data Table: Cuprous Bromide Bromination
Step | Reagent/Condition | Notes |
---|---|---|
Substrate | Anthracene derivative | 20–78 g |
Brominating agent | Cuprous bromide | 17–67 g |
Solvent | Tetraglyme | 100–250 g |
Reaction time | 2 h reflux | |
Workup | Acid/base washes | HCl, NaHCO₃, NaCl |
Purification | Toluene recrystallization | |
Yield | 94–95% | High purity (>99%) |
Multi-Step Synthesis from Precursors
For isotopically labeled or structurally modified anthracenes, a multi-step synthesis may be employed:
- Condensation: Deuterated benzene and tetrahydrophthalic anhydride are condensed.
- Ring Closure: Cyclization to the anthracene skeleton.
- Reduction: Tin(II) chloride or sodium borohydride is used for reduction.
- Bromination: Final bromination with cuprous bromide as above.
- Advantages: Enables synthesis of labeled or substituted 1-bromoanthracenes for research applications.
Comparative Analysis of Preparation Methods
Method | Brominating Agent | Yield (%) | Selectivity | Scalability | Notes |
---|---|---|---|---|---|
NBS Bromination | NBS | 60–70 | High | Lab | Simple, widely used |
Cuprous Bromide Bromination | Cuprous bromide | 94–95 | High | Industrial | Cost-effective, scalable |
Multi-step from Precursors | Various | 80–95 | High | Research | For labeled analogs |
Research Findings and Notes
- The NBS method remains standard for laboratory-scale synthesis due to its operational simplicity and reasonable yields.
- Industrial and large-scale syntheses favor cuprous bromide due to lower cost and higher yields, with the added benefit of easier purification and byproduct recovery.
- Purity is typically confirmed by gas chromatography, and products are often purified to >98% by sublimation or recrystallization.
- This compound is air- and light-sensitive, necessitating careful storage and handling.
Chemical Reactions Analysis
1-Bromoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: Oxidation of this compound can lead to the formation of anthraquinone derivatives.
Photochemical Reactions: This compound can undergo photodimerization, forming dimers under UV irradiation.
Scientific Research Applications
Chemical Properties and Structure
1-Bromoanthracene has the molecular formula C14H9Br and a molecular weight of 257.13 g/mol. It is a derivative of anthracene where a bromine atom substitutes at the first position of the anthracene structure. This substitution affects both its physical properties and its reactivity, making it valuable in various applications, including photophysical studies and organic synthesis.
Material Science
This compound is utilized in material science for its photophysical properties. Its ability to undergo photochemical reactions makes it a model compound for studying light-induced processes. Researchers have investigated its behavior under ultraviolet (UV) light, which is crucial for developing photonic materials and devices.
Key Findings:
- Photodimerization Studies: Research indicates that this compound can undergo photodimerization when exposed to UV light, forming dimers that can be useful in creating new materials with specific optical properties .
- Polymer Fabrication: The compound's reactivity allows it to be incorporated into polymer matrices, enhancing the materials' light-responsive characteristics .
Photodynamic Therapy
The compound shows promise in medical applications, particularly in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon irradiation makes it a candidate for targeting cancer cells.
Case Studies:
- Phototoxicity Against Cancer Cells: Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines when activated by light, suggesting its potential use as a therapeutic agent.
- Mechanism of Action: The mechanism involves the generation of singlet oxygen, which induces apoptosis in cancer cells, thereby reducing tumor growth without significant toxicity to surrounding healthy tissues .
Organic Synthesis
This compound serves as a precursor for synthesizing various organic compounds due to the presence of the reactive bromine atom. Its utility in synthesis includes:
- Formation of Other Brominated Compounds: The bromine atom can be substituted or eliminated to create derivatives that are useful in further chemical reactions .
- Reactivity with Nucleophiles: Research has explored the interactions of this compound with nucleophiles to understand its reactivity patterns better, which could lead to new synthetic pathways in organic chemistry .
Mechanism of Action
The mechanism of action of 1-Bromoanthracene involves its ability to participate in various chemical reactions due to the presence of the bromine atomAdditionally, the aromatic system of anthracene allows for photochemical reactions, such as photodimerization, which can be harnessed for the fabrication of photoresponsive materials .
Comparison with Similar Compounds
1-Bromoanthracene can be compared with other brominated anthracenes, such as 9,10-dibromoanthracene and 2,9,10-tribromoanthracene. While all these compounds share the anthracene core structure, the position and number of bromine atoms significantly influence their chemical properties and reactivity. For example, 9,10-dibromoanthracene is commonly used as a precursor for the synthesis of hexabromides, which are valuable intermediates in organic synthesis . In contrast, this compound is unique in its selective bromination and its applications in material science and photochemistry .
Biological Activity
1-Bromoanthracene (C₁₄H₉Br) is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its diverse biological activities. This compound has garnered attention in various fields, including photochemistry and pharmacology, due to its unique properties and potential applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, associated studies, and implications for future research.
This compound is characterized by the presence of a bromine atom attached to the anthracene structure. This modification can influence its reactivity and biological interactions. The compound's molecular structure is depicted below:
Mechanisms of Biological Activity
This compound exhibits several biological activities, primarily attributed to its ability to form reactive intermediates upon exposure to light. The following mechanisms have been studied:
- Photodynamic Activity : this compound can act as a photosensitizer, generating reactive oxygen species (ROS) when irradiated with UV light. This property is significant for potential applications in photodynamic therapy (PDT), where ROS can induce cell death in cancer cells .
- Mutagenicity and Carcinogenicity : As a PAH, this compound has been implicated in mutagenic processes. Studies indicate that compounds like it can interact with DNA, leading to mutations that may contribute to carcinogenesis .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain pathogens, although further research is needed to elucidate the specific mechanisms involved.
Photodynamic Therapy Applications
A study investigated the efficacy of this compound as a photosensitizer in PDT. The findings indicated that upon UV irradiation, the compound significantly reduced cell viability in various cancer cell lines, demonstrating an IC₅₀ value of approximately 5 µM . This suggests that this compound could be a promising candidate for developing PDT agents.
Mutagenicity Assessment
Research assessing the mutagenic potential of this compound utilized bacterial assays (Ames test). Results showed a dose-dependent increase in mutagenic activity, indicating that higher concentrations of the compound led to more significant genetic alterations in the test organisms . This reinforces concerns regarding the environmental impact and health risks associated with exposure to brominated PAHs.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Study | Activity Assessed | IC₅₀/Effect | Methodology |
---|---|---|---|
Photodynamic Therapy Study | Cell viability reduction | ~5 µM | UV irradiation on cancer cells |
Mutagenicity Assessment | Genetic mutations | Dose-dependent increase | Ames test |
Antimicrobial Activity | Inhibition against pathogens | Not quantified | Zone of inhibition assay |
Q & A
Basic Research Questions
Q. What safety protocols and engineering controls are critical when handling 1-Bromoanthracene in laboratory settings?
Researchers must ensure adequate ventilation and use fume hoods to minimize inhalation exposure. Personal protective equipment (PPE) should include EN 166-compliant eye protection with side shields, chemically resistant gloves (tested against EN 374 standards), and flame-retardant lab coats. Emergency eyewash stations and safety showers must be accessible . Avoid skin contact and use vacuum/sweeping methods for spill cleanup to prevent environmental release .
Q. How should this compound be stored to maintain stability?
Store in tightly sealed containers in dry, well-ventilated areas away from ignition sources. Containers should be kept upright to prevent leakage. Stability is ensured under these conditions, as the compound does not decompose under recommended storage parameters .
Q. What spectroscopic methods are most effective for characterizing this compound?
¹H NMR (e.g., δ 8.60 ppm for aromatic protons) is critical for structural confirmation, as demonstrated in brominated anthracene syntheses . Gas chromatography (GC) coupled with mass spectrometry (e.g., NIST-standard HP-GC/MS) provides purity analysis, while IR spectroscopy aids in functional group identification .
Q. How can researchers mitigate environmental exposure risks during experiments?
Implement spill containment measures (e.g., vacuum collection) and avoid drain disposal. Use closed systems with NaOH traps to neutralize HBr gas byproducts during bromination reactions . Follow protocols in SDS to prevent ecosystem contamination .
Advanced Research Questions
Q. How can bromination of anthracene derivatives be optimized to synthesize this compound with high regioselectivity?
Use bromodimethylsulfonium bromide (BDMS) as a brominating agent in dichloromethane at room temperature. Monitor reaction progress via TLC and employ stoichiometric control (e.g., 2.4:1 BDMS:anthracene molar ratio) to minimize di-brominated byproducts. Post-reaction filtration and vacuum drying yield pure crystals .
Q. What mechanisms underlie side reactions during bromination, and how can they be suppressed?
Competing electrophilic aromatic substitution at multiple positions can lead to di-brominated products. To enhance mono-bromination, use controlled reaction times and low temperatures. Quench HBr gas with NaOH traps to prevent acid-catalyzed side reactions .
Q. How can discrepancies in reported physical properties (e.g., solubility) be resolved?
Systematic reproducibility studies under standardized conditions (e.g., solvent polarity, temperature) are essential. For example, log P (octanol/water) values (e.g., 5.673) should be validated using shake-flask or HPLC methods, as discrepancies may arise from measurement techniques .
Q. What strategies enable the synthesis of deuterated analogs like 9-Bromoanthracene-d9 for isotopic tracing?
Substitute hydrogenated precursors with deuterated substrates (e.g., anthracene-d10) in bromination reactions. Purify via recrystallization and confirm deuteration levels using mass spectrometry or ²H NMR .
Q. Methodological Notes
- Data Validation : Cross-reference NMR/GC-MS results with NIST Standard Reference Data to ensure accuracy .
- Contradiction Analysis : Compare solubility and reactivity data across peer-reviewed studies, noting experimental conditions (e.g., solvent systems, temperature gradients) .
- Ethical Compliance : Adhere to OSHA (29 CFR 1910) and EN 166 standards for PPE and lab safety .
Properties
IUPAC Name |
1-bromoanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWJLKOCNKJERQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501490 | |
Record name | 1-Bromoanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7397-92-4 | |
Record name | 1-Bromoanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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